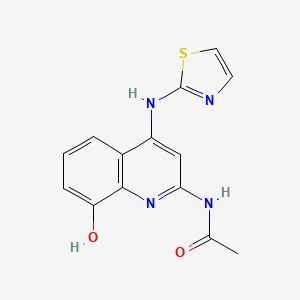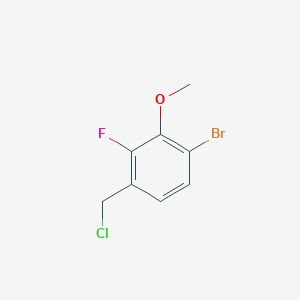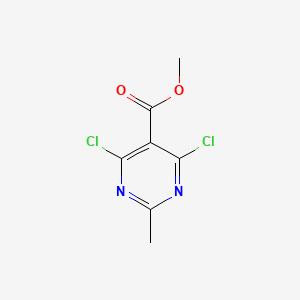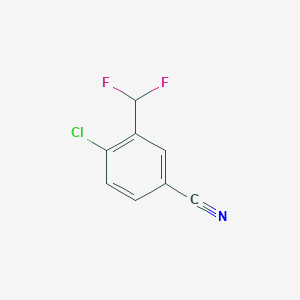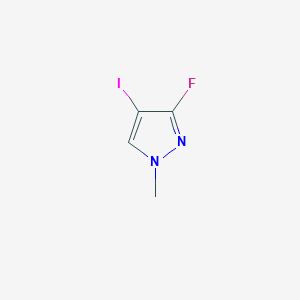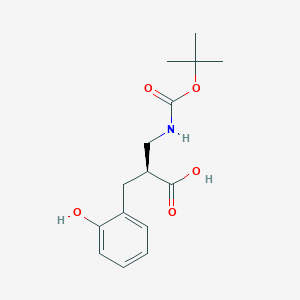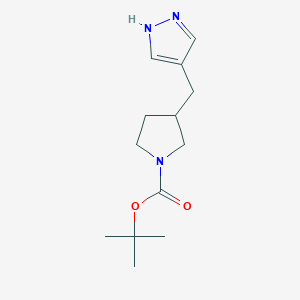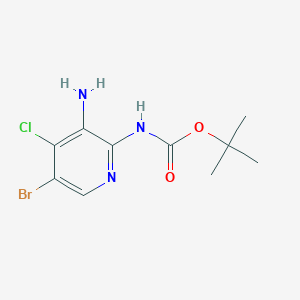
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate: is a chemical compound with a complex structure that includes a pyridine ring substituted with amino, bromo, and chloro groups, as well as a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate typically involves multiple steps, starting with the functionalization of the pyridine ringThe final step involves the protection of the amino group with a tert-butyl carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
科学研究应用
Chemistry
In chemistry, tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The presence of amino, bromo, and chloro groups provides multiple sites for interaction with biological targets, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .
作用机制
The mechanism of action of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- N-(2-bromo-6-chloro-3-pyridinyl)carbamate
Uniqueness
What sets tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate apart from these similar compounds is the presence of the amino group at the 3-position of the pyridine ring. This unique substitution pattern provides additional sites for chemical modification and biological interaction, enhancing its utility in various applications .
属性
分子式 |
C10H13BrClN3O2 |
|---|---|
分子量 |
322.58 g/mol |
IUPAC 名称 |
tert-butyl N-(3-amino-5-bromo-4-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-8-7(13)6(12)5(11)4-14-8/h4H,13H2,1-3H3,(H,14,15,16) |
InChI 键 |
BYRVEUXCEFNMHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


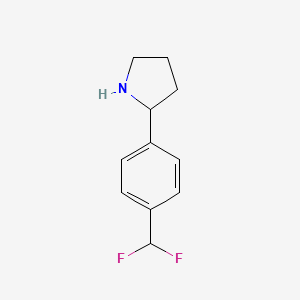
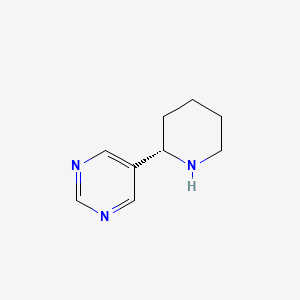
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
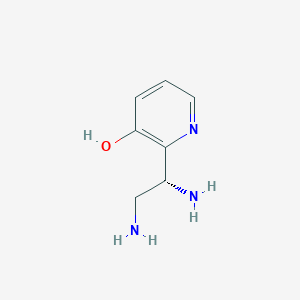
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
